molecular formula C17H17ClO4 B5219181 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B5219181
M. Wt: 320.8 g/mol
InChI Key: VFAXTASPYYDPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CPMEB and is used in various research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of CPMEB involves the inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. These actions lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
CPMEB has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of reactive oxygen species (ROS), which play a crucial role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CPMEB in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the major limitations of using CPMEB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on CPMEB. One potential direction is to investigate its potential as a treatment for various inflammatory and pain-related disorders, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another potential direction is to investigate its potential as an antioxidant and its ability to protect against oxidative stress-related diseases. Additionally, further research can be conducted to optimize the synthesis and purification methods for CPMEB, which can lead to the development of more potent analogs with improved solubility and bioavailability.
Conclusion
In conclusion, CPMEB is a chemical compound that has gained significant attention in the field of scientific research. Its potent anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory and pain-related disorders. Further research is needed to investigate its potential as a therapeutic agent and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of CPMEB involves the reaction of 3-methoxybenzaldehyde with 3-chlorophenyl-3-hydroxypropyl ether in the presence of a base catalyst. This reaction leads to the formation of CPMEB, which is then purified using column chromatography. The purity of the compound is confirmed using NMR spectroscopy and other analytical methods.

Scientific Research Applications

CPMEB has been used in various scientific research applications, including drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-20-17-10-13(12-19)6-7-16(17)22-9-3-8-21-15-5-2-4-14(18)11-15/h2,4-7,10-12H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXTASPYYDPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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